molecular formula C18H14ClN5O5 B160926 1H-Pyrazole-3-carboxylic acid, 4-((4-chloro-2-nitrophenyl)azo)-4,5-dihydro-5-oxo-1-phenyl-, ethyl ester CAS No. 1929-56-2

1H-Pyrazole-3-carboxylic acid, 4-((4-chloro-2-nitrophenyl)azo)-4,5-dihydro-5-oxo-1-phenyl-, ethyl ester

Cat. No. B160926
CAS RN: 1929-56-2
M. Wt: 415.8 g/mol
InChI Key: XXGRQUKHXMCRNJ-UHFFFAOYSA-N
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Description

1H-Pyrazole-3-carboxylic acid, 4-((4-chloro-2-nitrophenyl)azo)-4,5-dihydro-5-oxo-1-phenyl-, ethyl ester is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as Ethyl 4-[(4-chloro-2-nitrophenyl)azo]-1-phenyl-5-pyrazolone-3-carboxylate or C18H14ClN5O6. In

Mechanism Of Action

The mechanism of action of Ethyl 4-[(4-chloro-2-nitrophenyl)azo]-1-phenyl-5-pyrazolone-3-carboxylate is not fully understood. However, it is believed to act as a chelating agent, forming complexes with metal ions. This property has been utilized in the determination of trace amounts of copper in water samples.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of Ethyl 4-[(4-chloro-2-nitrophenyl)azo]-1-phenyl-5-pyrazolone-3-carboxylate. However, it is considered to be a non-toxic compound and has been used in various biological studies.

Advantages And Limitations For Lab Experiments

One of the main advantages of Ethyl 4-[(4-chloro-2-nitrophenyl)azo]-1-phenyl-5-pyrazolone-3-carboxylate is its potential applications in various fields. It is a versatile compound that can be used as a reagent, ligand, and sensor. However, its limitations include its limited solubility in water and its potential instability under certain conditions.

Future Directions

There are several future directions for the research of Ethyl 4-[(4-chloro-2-nitrophenyl)azo]-1-phenyl-5-pyrazolone-3-carboxylate. One potential direction is the development of new metal complexes with potential applications in catalysis. Another direction is the modification of the compound to improve its solubility and stability. In addition, further studies can be conducted to investigate the potential biological applications of this compound.
Conclusion:
In conclusion, Ethyl 4-[(4-chloro-2-nitrophenyl)azo]-1-phenyl-5-pyrazolone-3-carboxylate is a versatile compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.

Synthesis Methods

The synthesis of Ethyl 4-[(4-chloro-2-nitrophenyl)azo]-1-phenyl-5-pyrazolone-3-carboxylate can be achieved by the reaction of 4-aminoantipyrine with 4-chloro-2-nitroaniline in the presence of acetic acid. The resulting product is then reacted with ethyl chloroformate and sodium hydroxide to obtain the final product.

Scientific Research Applications

Ethyl 4-[(4-chloro-2-nitrophenyl)azo]-1-phenyl-5-pyrazolone-3-carboxylate has been extensively studied for its potential applications in various fields. It has been used as a reagent for the determination of trace amounts of copper in water samples. This compound has also been used as a colorimetric sensor for the detection of fluoride ions in water. In addition, it has been used as a ligand for the preparation of metal complexes with potential applications in catalysis.

properties

CAS RN

1929-56-2

Product Name

1H-Pyrazole-3-carboxylic acid, 4-((4-chloro-2-nitrophenyl)azo)-4,5-dihydro-5-oxo-1-phenyl-, ethyl ester

Molecular Formula

C18H14ClN5O5

Molecular Weight

415.8 g/mol

IUPAC Name

ethyl 4-[(4-chloro-2-nitrophenyl)diazenyl]-5-oxo-1-phenyl-4H-pyrazole-3-carboxylate

InChI

InChI=1S/C18H14ClN5O5/c1-2-29-18(26)16-15(17(25)23(22-16)12-6-4-3-5-7-12)21-20-13-9-8-11(19)10-14(13)24(27)28/h3-10,15H,2H2,1H3

InChI Key

XXGRQUKHXMCRNJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN(C(=O)C1N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])C3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C1N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])C3=CC=CC=C3

Other CAS RN

1929-56-2

synonyms

4-[(4-Chloro-2-nitrophenyl)azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylic acid ethyl ester

Origin of Product

United States

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